Cyclopentylalbendazole sulfone
Overview
Description
Cyclopentylalbendazole sulfone is a chemical compound with the molecular formula C14H17N3O4S and a molecular weight of 323.37 g/mol . It is a derivative of albendazole, a benzimidazole anthelmintic used to treat various parasitic worm infections . This compound is characterized by the presence of a cyclopentylsulfonyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of cyclopentylthioalbendazole using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of cyclopentylalbendazole-sulfone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentylalbendazole sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of cyclopentylthioalbendazole to cyclopentylalbendazole-sulfone using oxidizing agents.
Reduction: Reduction of the sulfone group to the corresponding sulfide under reducing conditions.
Substitution: Nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), dichloromethane, 0-25°C.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 50-80°C.
Major Products Formed
Oxidation: this compound.
Reduction: Cyclopentylthioalbendazole.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Cyclopentylalbendazole sulfone has a wide range of applications in scientific research, including:
Mechanism of Action
Cyclopentylalbendazole sulfone exerts its effects by inhibiting tubulin polymerization, leading to the loss of cytoplasmic microtubules in parasitic worms . This results in degenerative alterations in the tegument and intestinal cells of the worms, ultimately causing their immobilization and death. The compound targets the microtubule assembly pathway, disrupting the energy production and cellular functions of the parasites .
Comparison with Similar Compounds
Cyclopentylalbendazole sulfone is structurally related to other benzimidazole derivatives, such as albendazole and mebendazole. the presence of the cyclopentylsulfonyl group distinguishes it from these compounds, imparting unique chemical and biological properties. Similar compounds include:
Albendazole: A broad-spectrum anthelmintic used to treat various parasitic infections.
Mebendazole: Another benzimidazole anthelmintic with a similar mechanism of action.
Thiabendazole: A benzimidazole derivative used to treat fungal and parasitic infections.
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl N-(6-cyclopentylsulfonyl-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-14(18)17-13-15-11-7-6-10(8-12(11)16-13)22(19,20)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTDOSIDYZQTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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